(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride
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Overview
Description
(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an isopropylphenyl group attached to the ethyl hydrazine moiety. This compound is typically found in the form of white to beige or brownish flakes or powder and is soluble in solvents like DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride involves the reaction of 4-isopropylphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in the desired form .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenated compounds and a suitable base.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted hydrazines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: This compound is utilized in biological research for the study of enzyme inhibition and protein modification. It is also used in the development of biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 4-Isopropylphenylhydrazine hydrochloride
- 4-Cumylhydrazine hydrochloride
- 1-(4-Isopropylphenyl)hydrazine hydrochloride
Comparison: Compared to these similar compounds, (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride exhibits unique properties due to the presence of the ethyl group attached to the hydrazine moiety. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;;/h4-9,13H,12H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETUPIZTLLYEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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